6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core linked to a benzothiazole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-1,3-benzothiazol-2-yl sulfanyl methylamine with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is often carried out in solvents such as acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazine core can act as a scaffold for binding to biological macromolecules, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzimidazol-2-thiol: This compound shares the benzothiazole moiety and exhibits similar bioactivity.
Omeprazole: Contains a benzimidazole core and is used as a proton pump inhibitor.
1,2,4-Triazole Derivatives: These compounds have a triazole core and are known for their diverse biological activities.
Uniqueness
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzothiazole moiety with a triazine core, providing a versatile scaffold for the development of bioactive molecules and advanced materials. Its structural complexity and potential for diverse chemical modifications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-26-12-5-3-11(4-6-12)21-18-24-16(23-17(20)25-18)10-28-19-22-14-9-13(27-2)7-8-15(14)29-19/h3-9H,10H2,1-2H3,(H3,20,21,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYPKFLCRYQRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=C(S3)C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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